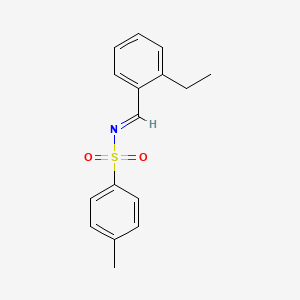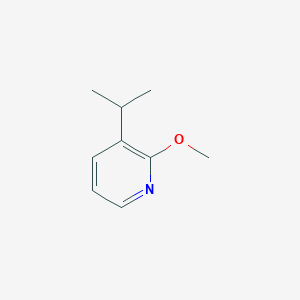
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the trifluoromethyl group is positioned at the meta position relative to the hydroxyl group on the benzene ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 4-hydroxybenzoate using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-3-(trifluoromethyl)benzoate.
Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxo-3-(trifluoromethyl)benzoate.
Reduction: Ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is primarily influenced by the trifluoromethyl group, which enhances the compound’s lipophilicity and electron-withdrawing properties. This can affect the compound’s interaction with biological targets, such as enzymes and receptors, by altering the electronic distribution and binding affinity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 4-trifluoromethylbenzoate:
4-Hydroxy-3-(trifluoromethyl)benzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The presence of both the hydroxyl and trifluoromethyl groups in this compound makes it unique, providing a balance of hydrophilic and lipophilic properties that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5,14H,2H2,1H3 |
InChI-Schlüssel |
FSKAPOJWJCUHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)




![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)






![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
